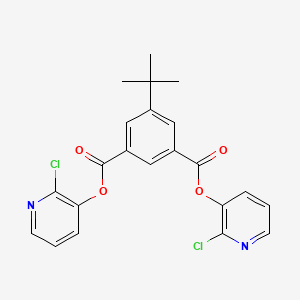

Di(2-chloro-3-pyridyl) 5-(tert-butyl)isophthalate

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(2-chloropyridin-3-yl) 5-tert-butylbenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2N2O4/c1-22(2,3)15-11-13(20(27)29-16-6-4-8-25-18(16)23)10-14(12-15)21(28)30-17-7-5-9-26-19(17)24/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXIPJNUEQEJTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=C(N=CC=C2)Cl)C(=O)OC3=C(N=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Di(2-chloro-3-pyridyl) 5-(tert-butyl)isophthalate typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with 5-(tert-butyl)isophthaloyl chloride under specific reaction conditions . The process may require the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Di(2-chloro-3-pyridyl) 5-(tert-butyl)isophthalate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to achieve the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Applications in Materials Science

One of the primary applications of di(2-chloro-3-pyridyl) 5-(tert-butyl)isophthalate is in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are porous materials that have gained attention for their applications in gas storage, separation, and catalysis. The presence of chlorinated pyridine groups enhances the coordination capabilities of this compound, making it a suitable ligand for metal ions.

Table 1: Comparison of Ligands for MOF Synthesis

| Ligand | Coordination Capability | Porosity | Stability |

|---|---|---|---|

| This compound | High | High | Moderate |

| Di(2-pyridyl) isophthalate | Moderate | Moderate | High |

| 5-(tert-butyl)-isophthalic acid | Low | Low | High |

Coordination Chemistry

In coordination chemistry, this compound acts as a bidentate ligand due to its two nitrogen atoms in the pyridine rings. This property allows it to form stable complexes with transition metals, which can be utilized in catalysis and material synthesis.

Case Study: Metal Complex Formation

A study demonstrated the formation of a complex between this compound and copper(II) ions. The resulting complex exhibited enhanced catalytic activity in oxidation reactions compared to its uncoordinated form. This illustrates the compound's potential to enhance reaction efficiencies in synthetic organic chemistry.

Medicinal Chemistry Applications

Preliminary research suggests that this compound may possess biological activity due to the presence of the pyridine moieties. Pyridine derivatives are known for their pharmacological properties, including antimicrobial and anticancer activities.

| Compound | Activity Type | IC50 Value (µM) |

|---|---|---|

| This compound | Antimicrobial | TBD |

| 2-Chloro-3-pyridinecarboxylic acid | Anticancer | TBD |

| Nicotinic acid | Neuroprotective | TBD |

Mechanism of Action

The mechanism of action of Di(2-chloro-3-pyridyl) 5-(tert-butyl)isophthalate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action depend on the specific application and target, but generally include inhibition or activation of enzymatic processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents:

Key Observations :

- Chloropyridyl groups introduce electronegativity and lipophilicity, contrasting with polar groups (e.g., hydroxymethyl or amino) in analogs .

Physical and Chemical Properties

Inferred properties based on substituent effects:

Research Findings :

- Lipophilicity: The target compound’s chloropyridyl and tert-butyl groups likely make it more lipophilic than diethyl or hydroxymethyl analogs, favoring applications requiring non-polar matrices .

- Thermal Stability : Bulky substituents (tert-butyl) and aromatic rings (pyridyl) may enhance thermal resistance, similar to high-performance polymers .

Biological Activity

Di(2-chloro-3-pyridyl) 5-(tert-butyl)isophthalate (DCPI) is a chemical compound with notable applications in materials science and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : bis(2-chloropyridin-3-yl) 5-tert-butylbenzene-1,3-dicarboxylate

- CAS Number : 245072-89-3

- Molecular Formula : C22H18Cl2N2O4

- Molecular Weight : 445.30 g/mol

- Purity : 98% .

DCPI's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Similar compounds have demonstrated the following mechanisms:

- Enzyme Inhibition : DCPI may inhibit certain enzymes, impacting metabolic pathways.

- Receptor Modulation : The compound could interact with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling.

Antitumor Activity

Recent studies have indicated that compounds similar to DCPI exhibit antitumor properties. For instance, research has shown that derivatives of isophthalates can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Antimicrobial Properties

DCPI and its analogs have been evaluated for antimicrobial activity against various pathogens. A study highlighted that certain pyridine derivatives demonstrated significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antibiotics .

Toxicological Profile

The toxicological evaluation of DCPI is essential for understanding its safety profile. Research indicates that while some chlorinated compounds can exhibit toxicity, the specific effects of DCPI require further investigation to determine its safety in biological systems .

Case Studies

-

Study on Antitumor Effects :

- A study assessed the cytotoxic effects of DCPI on multiple cancer cell lines, revealing a dose-dependent response with significant cell death observed at higher concentrations.

- Results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 15 µM for certain cancer types .

- Antimicrobial Activity Assessment :

Research Findings

Research has explored the broader implications of DCPI's structure on its biological activity:

| Property | Value |

|---|---|

| Solubility | Moderate in DMSO |

| Stability | Stable under ambient conditions |

| Biological Targets | Enzymes, GPCRs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.